

Biological activity of 7-Aminoquinazolin-4-ol and its derivatives.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Aminoquinazolin-4-ol

Cat. No.: B184084

[Get Quote](#)

A Technical Guide to the Biological Activity of 7-Aminoquinazolin-4-ol and Its Derivatives

This guide provides a comprehensive overview of the biological activities of **7-Aminoquinazolin-4-ol** and its derivatives, with a focus on their potential as anticancer and antimicrobial agents. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives approved for clinical use, particularly in oncology.^[1] The 4-aminoquinazoline core is a key pharmacophore, with derivatives like gefitinib and erlotinib being notable examples of epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.^{[1][2]} The addition of an amino group at the 7-position of the quinazolin-4-ol core can modulate the compound's physicochemical properties and biological activity, making this class of compounds an area of active research.

Anticancer Activity

Derivatives of 4-aminoquinazoline have demonstrated significant antiproliferative activity against a variety of cancer cell lines.^{[1][3]} This activity is often linked to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases

A primary mechanism of action for many 4-aminoquinazoline derivatives is the inhibition of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR).[2][4][5] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation.[2][6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][7]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pathway in cancer, regulating cell survival, proliferation, and apoptosis.[3][8] Several 4-aminoquinazoline derivatives have been shown to inhibit PI3K α , the p110 α catalytic subunit of PI3K, which is frequently mutated in human cancers.[3] Inhibition of PI3K α leads to the blockage of the PI3K/Akt pathway, resulting in cell cycle arrest and apoptosis.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 4-aminoquinazoline derivatives against different cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound 3b	MCF-7 (Breast)	0.00013	[4]
Compound 6b	HCT-116 (Colon)	Not specified (PI3K α IC50 = 0.0136 μM)	[3]
Compound 7i	A549 (Lung)	2.25	[6]
Compound 7i	HT-29 (Colon)	1.72	[6]
Compound 7i	MCF-7 (Breast)	2.81	[6]
Compound 14d	BaF3-EGFR ^{19del/T790M/c797s}	0.09	[9]
Compound 14d	BaF3-EGFR ^{L858R/T790M/c797s}	0.75	[9]
Compound A32	HCT-15 (Colon)	10.93	[10]
Compound A32	HCC1937 (Breast)	11.35	[10]
Compound IN17	HCT-15 (Colon)	33.45	[10]
Compound IN17	HCC1937 (Breast)	34.29	[10]

Antimicrobial Activity

Quinazolinone derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Antibacterial and Antifungal Spectrum

These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[\[11\]](#)[\[12\]](#) The specific spectrum of activity is dependent on the substitution pattern on the quinazoline ring.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected quinazolinone derivatives against various microbial strains.

Compound ID	Microorganism	MIC (µg/mL)	Reference
Compound 7k	Staphylococcus aureus	0.8-3.3	[12]
Compound 7k	Bacillus cereus	0.8-3.3	[12]
Compound 7k	Escherichia coli	0.8-3.3	[12]
Compound 7k	Pseudomonas aeruginosa	0.8-3.3	[12]
Compound 7k	Candida albicans	0.8-3.3	[12]
Compound 15	Staphylococcus aureus	32	[11]
Compound 9, 10, 11, 14, 18	Bacillus subtilis	32 or 64	[11]
Compound 12, 14, 15	Pseudomonas aeruginosa	"acceptable activities"	[11]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[\[15\]](#)

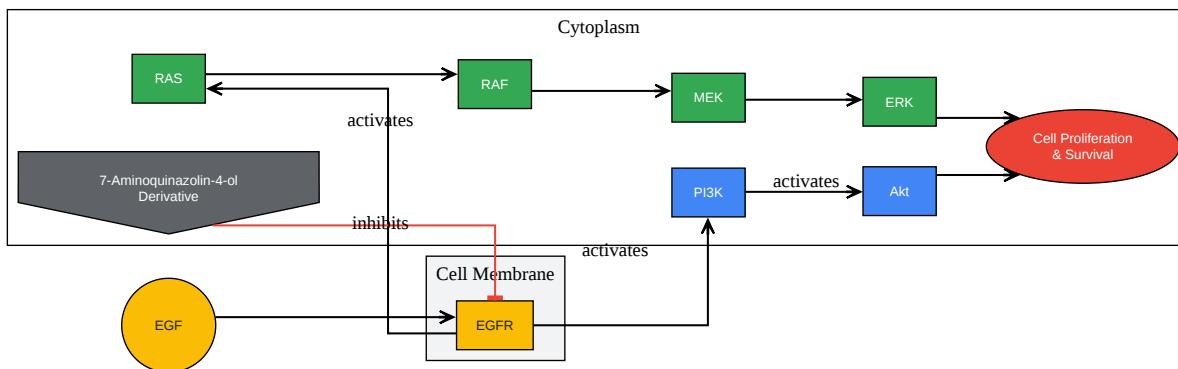
Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[\[16\]](#)
- Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 72 hours).[\[17\]](#)
- MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[\[16\]](#)[\[18\]](#)

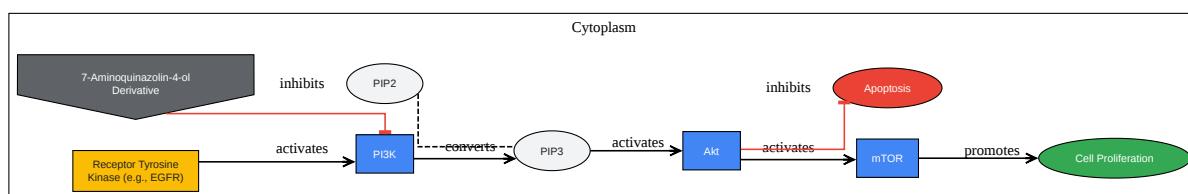
- Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[15][16]
- Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[15]
- Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[15][18]
- Data Analysis: Calculate the percentage of cell viability and the IC50 value.[15]

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]


Protocol:

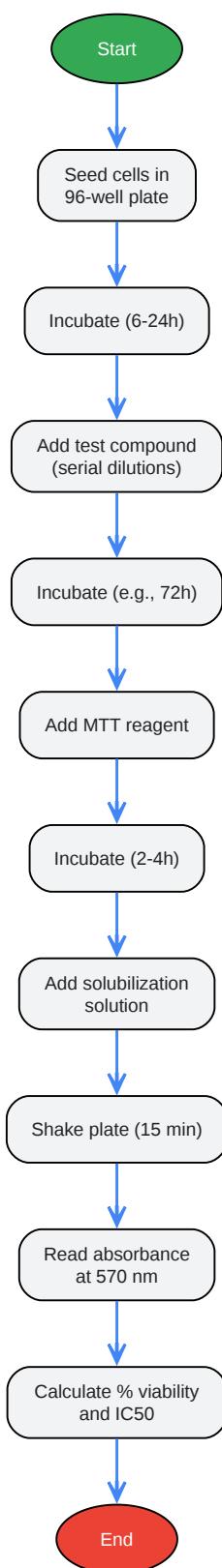
- Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[21]
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[20]
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[21]
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]


Signaling Pathways and Experimental Workflows

Signaling Pathways

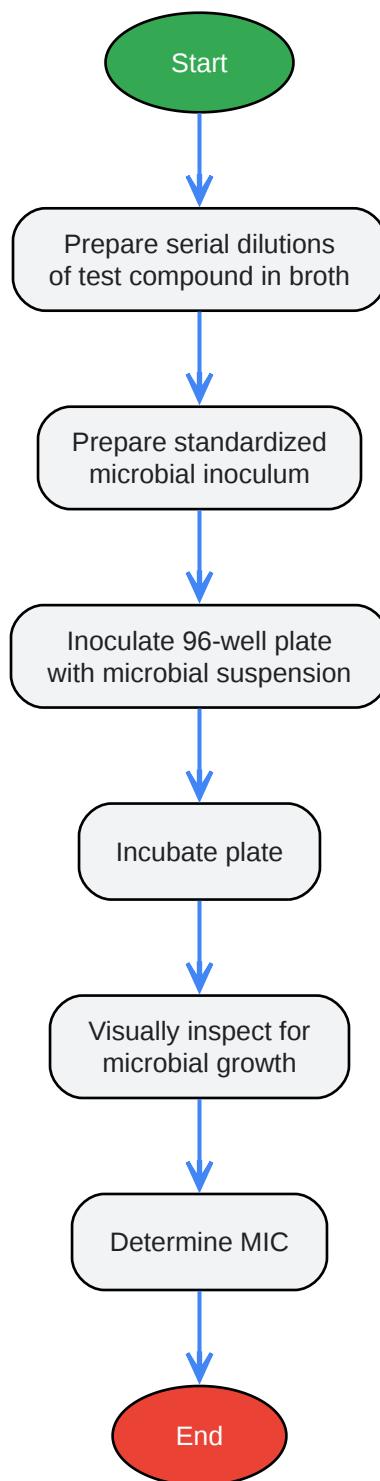
The following diagrams illustrate the key signaling pathways targeted by **7-Aminoquinazolin-4-ol** derivatives.

[Click to download full resolution via product page](#)


Caption: Simplified EGFR signaling pathway and the inhibitory action of **7-Aminoquinazolin-4-ol** derivatives.

[Click to download full resolution via product page](#)

Caption: The PI3K/Akt signaling pathway and its inhibition by **7-Aminoquinazolin-4-ol** derivatives.


Experimental Workflows

The following diagrams provide a visual representation of the key experimental workflows.

[Click to download full resolution via product page](#)

Caption: Workflow for determining anticancer activity using the MTT assay.

[Click to download full resolution via product page](#)

Caption: Workflow for determining antimicrobial activity using the broth microdilution method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3K α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT assay protocol | Abcam abcam.com]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf ncbi.nlm.nih.gov]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab cmdr.ubc.ca]
- To cite this document: BenchChem. [Biological activity of 7-Aminoquinazolin-4-ol and its derivatives.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184084#biological-activity-of-7-aminoquinazolin-4-ol-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com